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molecular formula C22H28FNO3 B161199 MDL 100151 CAS No. 139290-69-0

MDL 100151

Cat. No. B161199
M. Wt: 373.5 g/mol
InChI Key: HXTGXYRHXAGCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713627B2

Procedure details

A portion of the resolution methanol mother liquors from Scheme B, step b, is concentrated to a solid (185.6 g of salt). The residue was dissolved in methanol to a concentration of 0.67 g/mL. The methanol solution was then added dropwise to an agitated suspension of toluene (464 g), water (280 g) and potassium carbonate (40.86 g, 0.3 mol). The phases were agitated for a half hour at 50° C. and then allowed to separate. The bottom aqueous phases were extracted a second time with toluene (250 mL). The two organic phases were combined and concentrated on the rotary evaporation to a solid. The solid (82 g, 0.22 mol of (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) by assay) was then dissolved in isopropanol (382 mL) and water (127 mL). To the solution, 37% HCl (138 g, 1.4 mol) was added. The solution was heated to reflux for a total of 17 hours. The solution was cooled to room temperature and neutralized with 50% NaOH (112.8 g, 1.41 mol). The addition was done slowly to control exotherm. The phases were agitated for 10 minutes before removing the isopropanol on the rotary evaporator. Toluene (500 mL) was added to the residue. The phases were agitated for 10 minutes before being separated. The bottom aqueous phase was extracted a second time with toluene (200 mL). The organic phases were then combined and concentrated on the rotary evaporation until an approximately 30 wt % of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) was reached. The slurry was heated to reflux and then slowly cooled to 40° C. where it was seeded. The solution crystallized and was cooled to room temperature. The slurry was chilled in an ice bath for a half an hour before being suction filtered through a coarse sintered glass funnel. The wet cake was washed with 50 mL of chilled isopropanol and then dried to a constant weight. Isolation of the slurry gave 19.96 g of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) (23.6% yield, 95% assay). The mother liquor contained 3.3% (4.22 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5).
Quantity
382 mL
Type
solvent
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
112.8 g
Type
reactant
Reaction Step Three
Name
Quantity
127 mL
Type
solvent
Reaction Step Four
Quantity
40.86 g
Type
reactant
Reaction Step Five
Name
Quantity
280 g
Type
solvent
Reaction Step Five
Quantity
464 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[C@H:17]([CH:19]1[CH2:24][CH2:23][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:21][CH2:20]1)[OH:18].Cl.[OH-].[Na+]>C(O)(C)C.O.C1(C)C=CC=CC=1.CO>[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[CH:17]([CH:19]1[CH2:20][CH2:21][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:23][CH2:24]1)[OH:18] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Name
Quantity
382 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
138 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
112.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
127 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
40.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
280 g
Type
solvent
Smiles
O
Name
Quantity
464 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The phases were agitated for a half hour at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
A portion of the resolution methanol mother liquors from Scheme B, step b, is concentrated to a solid (185.6 g of salt)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol to a concentration of 0.67 g/mL
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The bottom aqueous phases were extracted a second time with toluene (250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporation to a solid
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a total of 17 hours
Duration
17 h
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
The phases were agitated for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
before removing the isopropanol
CUSTOM
Type
CUSTOM
Details
on the rotary evaporator
ADDITION
Type
ADDITION
Details
Toluene (500 mL) was added to the residue
STIRRING
Type
STIRRING
Details
The phases were agitated for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
before being separated
EXTRACTION
Type
EXTRACTION
Details
The bottom aqueous phase was extracted a second time with toluene (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporation until an approximately 30 wt % of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5)
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to 40° C. where it
CUSTOM
Type
CUSTOM
Details
The solution crystallized
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was chilled in an ice bath for a half an hour
FILTRATION
Type
FILTRATION
Details
filtered through a coarse sintered glass funnel
WASH
Type
WASH
Details
The wet cake was washed with 50 mL of chilled isopropanol
CUSTOM
Type
CUSTOM
Details
dried to a constant weight

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.96 g
YIELD: PERCENTYIELD 23.6%
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713627B2

Procedure details

A portion of the resolution methanol mother liquors from Scheme B, step b, is concentrated to a solid (185.6 g of salt). The residue was dissolved in methanol to a concentration of 0.67 g/mL. The methanol solution was then added dropwise to an agitated suspension of toluene (464 g), water (280 g) and potassium carbonate (40.86 g, 0.3 mol). The phases were agitated for a half hour at 50° C. and then allowed to separate. The bottom aqueous phases were extracted a second time with toluene (250 mL). The two organic phases were combined and concentrated on the rotary evaporation to a solid. The solid (82 g, 0.22 mol of (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) by assay) was then dissolved in isopropanol (382 mL) and water (127 mL). To the solution, 37% HCl (138 g, 1.4 mol) was added. The solution was heated to reflux for a total of 17 hours. The solution was cooled to room temperature and neutralized with 50% NaOH (112.8 g, 1.41 mol). The addition was done slowly to control exotherm. The phases were agitated for 10 minutes before removing the isopropanol on the rotary evaporator. Toluene (500 mL) was added to the residue. The phases were agitated for 10 minutes before being separated. The bottom aqueous phase was extracted a second time with toluene (200 mL). The organic phases were then combined and concentrated on the rotary evaporation until an approximately 30 wt % of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) was reached. The slurry was heated to reflux and then slowly cooled to 40° C. where it was seeded. The solution crystallized and was cooled to room temperature. The slurry was chilled in an ice bath for a half an hour before being suction filtered through a coarse sintered glass funnel. The wet cake was washed with 50 mL of chilled isopropanol and then dried to a constant weight. Isolation of the slurry gave 19.96 g of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) (23.6% yield, 95% assay). The mother liquor contained 3.3% (4.22 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5).
Quantity
382 mL
Type
solvent
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
112.8 g
Type
reactant
Reaction Step Three
Name
Quantity
127 mL
Type
solvent
Reaction Step Four
Quantity
40.86 g
Type
reactant
Reaction Step Five
Name
Quantity
280 g
Type
solvent
Reaction Step Five
Quantity
464 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[C@H:17]([CH:19]1[CH2:24][CH2:23][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:21][CH2:20]1)[OH:18].Cl.[OH-].[Na+]>C(O)(C)C.O.C1(C)C=CC=CC=1.CO>[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[CH:17]([CH:19]1[CH2:20][CH2:21][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:23][CH2:24]1)[OH:18] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Name
Quantity
382 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
138 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
112.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
127 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
40.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
280 g
Type
solvent
Smiles
O
Name
Quantity
464 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The phases were agitated for a half hour at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
A portion of the resolution methanol mother liquors from Scheme B, step b, is concentrated to a solid (185.6 g of salt)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol to a concentration of 0.67 g/mL
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The bottom aqueous phases were extracted a second time with toluene (250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporation to a solid
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a total of 17 hours
Duration
17 h
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
The phases were agitated for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
before removing the isopropanol
CUSTOM
Type
CUSTOM
Details
on the rotary evaporator
ADDITION
Type
ADDITION
Details
Toluene (500 mL) was added to the residue
STIRRING
Type
STIRRING
Details
The phases were agitated for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
before being separated
EXTRACTION
Type
EXTRACTION
Details
The bottom aqueous phase was extracted a second time with toluene (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporation until an approximately 30 wt % of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5)
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to 40° C. where it
CUSTOM
Type
CUSTOM
Details
The solution crystallized
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was chilled in an ice bath for a half an hour
FILTRATION
Type
FILTRATION
Details
filtered through a coarse sintered glass funnel
WASH
Type
WASH
Details
The wet cake was washed with 50 mL of chilled isopropanol
CUSTOM
Type
CUSTOM
Details
dried to a constant weight

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.96 g
YIELD: PERCENTYIELD 23.6%
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713627B2

Procedure details

A portion of the resolution methanol mother liquors from Scheme B, step b, is concentrated to a solid (185.6 g of salt). The residue was dissolved in methanol to a concentration of 0.67 g/mL. The methanol solution was then added dropwise to an agitated suspension of toluene (464 g), water (280 g) and potassium carbonate (40.86 g, 0.3 mol). The phases were agitated for a half hour at 50° C. and then allowed to separate. The bottom aqueous phases were extracted a second time with toluene (250 mL). The two organic phases were combined and concentrated on the rotary evaporation to a solid. The solid (82 g, 0.22 mol of (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) by assay) was then dissolved in isopropanol (382 mL) and water (127 mL). To the solution, 37% HCl (138 g, 1.4 mol) was added. The solution was heated to reflux for a total of 17 hours. The solution was cooled to room temperature and neutralized with 50% NaOH (112.8 g, 1.41 mol). The addition was done slowly to control exotherm. The phases were agitated for 10 minutes before removing the isopropanol on the rotary evaporator. Toluene (500 mL) was added to the residue. The phases were agitated for 10 minutes before being separated. The bottom aqueous phase was extracted a second time with toluene (200 mL). The organic phases were then combined and concentrated on the rotary evaporation until an approximately 30 wt % of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) was reached. The slurry was heated to reflux and then slowly cooled to 40° C. where it was seeded. The solution crystallized and was cooled to room temperature. The slurry was chilled in an ice bath for a half an hour before being suction filtered through a coarse sintered glass funnel. The wet cake was washed with 50 mL of chilled isopropanol and then dried to a constant weight. Isolation of the slurry gave 19.96 g of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) (23.6% yield, 95% assay). The mother liquor contained 3.3% (4.22 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5).
Quantity
382 mL
Type
solvent
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
112.8 g
Type
reactant
Reaction Step Three
Name
Quantity
127 mL
Type
solvent
Reaction Step Four
Quantity
40.86 g
Type
reactant
Reaction Step Five
Name
Quantity
280 g
Type
solvent
Reaction Step Five
Quantity
464 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[C@H:17]([CH:19]1[CH2:24][CH2:23][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:21][CH2:20]1)[OH:18].Cl.[OH-].[Na+]>C(O)(C)C.O.C1(C)C=CC=CC=1.CO>[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[CH:17]([CH:19]1[CH2:20][CH2:21][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:23][CH2:24]1)[OH:18] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Name
Quantity
382 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
138 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
112.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
127 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
40.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
280 g
Type
solvent
Smiles
O
Name
Quantity
464 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The phases were agitated for a half hour at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
A portion of the resolution methanol mother liquors from Scheme B, step b, is concentrated to a solid (185.6 g of salt)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol to a concentration of 0.67 g/mL
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The bottom aqueous phases were extracted a second time with toluene (250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporation to a solid
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a total of 17 hours
Duration
17 h
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
The phases were agitated for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
before removing the isopropanol
CUSTOM
Type
CUSTOM
Details
on the rotary evaporator
ADDITION
Type
ADDITION
Details
Toluene (500 mL) was added to the residue
STIRRING
Type
STIRRING
Details
The phases were agitated for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
before being separated
EXTRACTION
Type
EXTRACTION
Details
The bottom aqueous phase was extracted a second time with toluene (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporation until an approximately 30 wt % of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5)
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to 40° C. where it
CUSTOM
Type
CUSTOM
Details
The solution crystallized
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was chilled in an ice bath for a half an hour
FILTRATION
Type
FILTRATION
Details
filtered through a coarse sintered glass funnel
WASH
Type
WASH
Details
The wet cake was washed with 50 mL of chilled isopropanol
CUSTOM
Type
CUSTOM
Details
dried to a constant weight

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.96 g
YIELD: PERCENTYIELD 23.6%
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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